4-(Trifluorometil)umbelliferil-β-D-glucopiranósido

Descripción general

Descripción

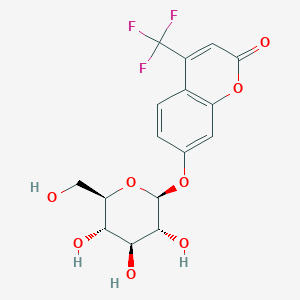

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-glucosidase, an enzyme that hydrolyzes the glycosidic bond to release 4-(trifluoromethyl)umbelliferone, a fluorescent product. This compound is particularly valuable in diagnostic assays and enzyme activity studies due to its high sensitivity and specificity .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . When this compound comes into contact with β-glucosidase, the enzyme cleaves the glycosidic bond, resulting in the release of 4-(trifluoromethyl)umbelliferone .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By acting as a substrate for β-glucosidase, it facilitates the breakdown of complex carbohydrates, thereby influencing the overall carbohydrate metabolism.

Result of Action

The cleavage of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-(trifluoromethyl)umbelliferone . This compound is fluorescent, allowing it to be easily detected and measured, making 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside a useful tool for diagnostic purposes .

Action Environment

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties can vary depending on the pH of the environment . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

Análisis Bioquímico

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside plays a significant role in biochemical reactions. It is a substrate for glycosidases, enzymes that cleave glycosidic bonds . The interaction between 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside and these enzymes is crucial for its biochemical function .

Molecular Mechanism

The molecular mechanism of action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside involves its interaction with glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to changes in gene expression and enzyme activity .

Metabolic Pathways

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is involved in metabolic pathways through its interaction with glycosidases . These enzymes, along with any cofactors they may require, contribute to the metabolic flux and metabolite levels within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside typically involves the glycosylation of 4-(trifluoromethyl)umbelliferone with a suitable glucosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucosyl donor. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then formulated and packaged under controlled conditions to maintain its stability and activity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-(trifluoromethyl)umbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

The hydrolysis reaction typically requires beta-glucosidase as the enzyme catalyst. The reaction is carried out in an aqueous buffer solution, often at a pH optimal for the enzyme’s activity (usually around pH 5.0). The reaction temperature is maintained at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is 4-(trifluoromethyl)umbelliferone. This product is highly fluorescent and can be easily detected using fluorescence spectroscopy, making it useful in various analytical applications .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is unique due to its high sensitivity and specificity as a fluorogenic substrate. Similar compounds include:

4-Methylumbelliferyl-beta-D-glucopyranoside: Another fluorogenic substrate for beta-glucosidase, but with a different fluorescent moiety.

4-Nitrophenyl-beta-D-glucopyranoside: A chromogenic substrate for beta-glucosidase, which releases a yellow product upon hydrolysis.

4-Methylumbelliferyl-beta-D-galactopyranoside: A substrate for beta-galactosidase, used in similar enzyme assays.

These compounds share similar applications but differ in their fluorescent or chromogenic properties, making 4-(trifluoromethyl)umbelliferyl-beta-D-glucopyranoside particularly valuable for fluorescence-based assays .

Actividad Biológica

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is an aromatic acyl chloride with the chemical formula CHClO and a CAS number of 933-88-0. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry and materials science.

- Molecular Weight : 154.59 g/mol

- Boiling Point : 88-90 °C at 12 mmHg

- Density : 1.185 g/mL at 25 °C

- Refractive Index : n (not specified)

- Purity : 99% .

The synthesis of o-toluoyl chloride typically involves the reaction of o-toluic acid with thionyl chloride or phosphorus pentachloride. This process yields o-toluoyl chloride along with byproducts such as sulfur dioxide or phosphorus oxychloride, depending on the reagent used.

The mechanism of action for o-toluoyl chloride in biological systems often involves its ability to act as an acylating agent, facilitating the introduction of the o-toluoyl group into various substrates. This property makes it valuable in synthesizing derivatives that exhibit enhanced biological activities.

Biological Activity

Recent studies have highlighted the biological activity of compounds derived from o-toluoyl chloride, particularly in relation to their antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds synthesized from o-toluoyl chloride have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones that indicate their effectiveness .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, studies have reported that o-toluoyl chloride derivatives can induce apoptosis in specific tumor cells, thereby reducing cell viability .

- Enzyme Inhibition : Some studies suggest that o-toluoyl chloride can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Case Study 1: Synthesis of o-Tolylphenoxyacetate

A recent study synthesized o-tolylphenoxyacetate from o-toluoyl chloride through nucleophilic substitution reactions. The resulting compound demonstrated notable biological activity, including antimicrobial properties against pathogenic bacteria .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| o-Tolylphenoxyacetate | 15 mm against E. coli |

| Control (no treatment) | 0 mm |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of an o-toluoyl chloride derivative. The compound was tested on human breast cancer cell lines (MCF-7), showing a significant reduction in cell proliferation at concentrations as low as 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Propiedades

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116981-86-3 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.